

Magnesium Oxide (MgO) as a Refractory Material: Applications and Protocols

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Compound of Interest

Compound Name: Magnesium Oxide

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Application Notes

Magnesium oxide, or magnesia, is a widely utilized basic refractory material, indispensable for numerous high-temperature industrial processes.^{[1][2]} Its selection for these demanding applications is attributed to a unique combination of physical and chemical properties, including an exceptionally high melting point, excellent resistance to basic slags, high thermal conductivity, and low electrical conductivity.^{[2][3]} Dead-burned magnesia, produced by calcining magnesium carbonate or hydroxide at temperatures exceeding 1500°C, exhibits reduced chemical reactivity, making it particularly suitable for refractory applications.^{[1][2]}

Key Properties and Advantages

The primary attributes that make **magnesium oxide** a choice refractory material include:

- **High Refractoriness:** MgO possesses a very high melting point of approximately 2800°C (5072°F), allowing it to maintain structural integrity at extreme temperatures encountered in metallurgical and cement manufacturing processes.^{[1][2][4][5]}
- **Corrosion Resistance:** As a basic material, MgO shows excellent resistance to corrosion from basic slags, which are common in steelmaking furnaces.^{[2][5]} This chemical inertness extends the service life of refractory linings.^[4]
- **Thermal Properties:** It has high thermal conductivity, which helps in dissipating heat, and low electrical conductivity, a crucial property for applications like insulators in heat-resistant

electrical cables.[2][3][5][6]

- Availability and Cost: **Magnesium oxide** is widely available and relatively affordable, making it a cost-effective choice for large-scale industrial applications.[1][2][3]

Primary Applications in High-Temperature Processes

1. Steel and Metal Production: The steel industry is the largest consumer of magnesia refractories.[6] MgO is used to line furnaces and vessels that come into contact with molten metal and slag.[4]

- Furnace Linings: Magnesia and magnesia-carbon bricks are used to line Basic Oxygen Furnaces (BOF) and Electric Arc Furnaces (EAF), where temperatures can reach 1600-1800°C.[4]
- Ladles and Converters: MgO linings provide thermal insulation, reduce heat loss, and resist corrosion from the molten contents.[4]
- Slag Conditioning: In steelmaking, MgO is added to the slag to achieve MgO saturation.[7] This prevents the slag from dissolving the MgO from the refractory brick lining, thereby extending the furnace's life, reducing maintenance, and increasing productivity.[7]
- Desulfurization: **Magnesium oxide** is also used in the desulfurization of hot metal, where it reacts with sulfur to form magnesium sulfide (MgS), which can be removed as slag, improving the quality of the steel.[4]

2. Cement Manufacturing: In cement production, magnesia-based refractories are used in the burning and transition zones of rotary kilns.[8] These zones are subjected to high temperatures and chemical attack from the clinker and kiln feed. MgO's resistance to the alkaline environment (pH > 12) of cement kilns makes it a suitable material for these linings.[9] The use of MgO can also help control shrinkage in large concrete structures by inducing a delayed hydration and expansion.[10][11]

3. Glass Manufacturing: MgO is used in the construction of glass melting tanks.[9] It helps form protective layers that resist corrosion from molten glass constituents and sodium vapor at temperatures around 1500°C, which is essential for maintaining glass clarity.[9]

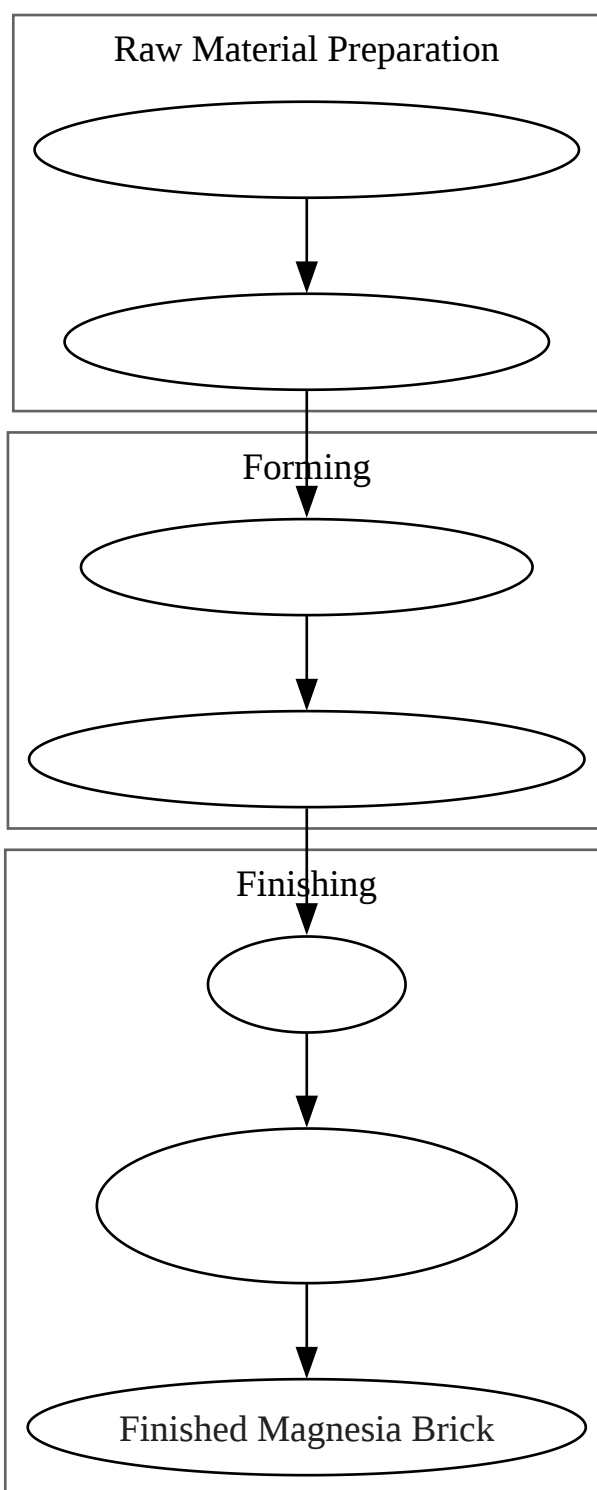
4. Other Applications: Beyond these primary uses, fused magnesia of very high purity (>99% MgO) is employed in specialized high-tech applications such as optical equipment, nuclear reactors, and rocket nozzles.^[1] It also serves as an insulator in heat-resistant electrical cables.^[6]

Manufacturing of Magnesia-Based Refractories

The production of magnesia refractory bricks involves several key steps, starting from raw material preparation to final firing. Dead-burned magnesite is the primary raw material.^[8]

The general manufacturing process is as follows:

- **Crushing and Grinding:** Large pieces of raw magnesite are crushed and ground to achieve the desired particle size distribution.^[8]
- **Batching and Mixing:** The sized aggregates and fine powders are weighed and mixed in predetermined proportions.^[8] For magnesia-carbon bricks, binders and graphite are added in a specific sequence to ensure proper coating of the magnesia particles.^{[8][12]}
- **Molding:** The mixture is then molded into bricks, typically using high-pressure presses to ensure a dense structure.^{[8][12]}
- **Drying:** The molded bricks are dried in ovens to remove moisture.^[8]
- **Firing:** The dried bricks are fired in a kiln at temperatures between 1500°C and 1700°C.^[8] ^[13] This final step, also known as sintering, enhances the density and strength of the bricks.^[13]



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Quantitative Data

The properties of magnesia refractories can vary significantly based on the purity of the **magnesium oxide** used. Higher purity generally leads to better performance at extreme temperatures but also comes at a higher cost.[\[9\]](#)

Table 1: Typical Properties of Commercial Magnesia Refractory Bricks

Property	M-89	M-91	M-95A	M-97A	M-98
MgO Content (%)	≥ 89.0	≥ 91.0	≥ 95.0	≥ 97.0	≥ 97.5
Bulk Density (g/cm ³)	≥ 2.85	≥ 2.85	≥ 2.90	≥ 3.00	≥ 3.00
Apparent Porosity (%)	≤ 20	≤ 18	≤ 16	≤ 16	≤ 16
Cold Crushing Strength (MPa)	≥ 50	≥ 50	≥ 60	≥ 60	≥ 60
Refractoriness Under Load (0.2 MPa, °C)	≥ 1500	≥ 1500	≥ 1560	≥ 1700	≥ 1700
Permanent Linear Change (%)	-0.6 to 0 (1600°C, 2h)	-0.6 to 0 (1600°C, 2h)	-0.5 to 0 (1600°C, 2h)	-0.3 to 0 (1650°C, 2h)	-0.2 to 0 (1650°C, 2h)
Data sourced from Kerui Refractory specifications [13]					

Table 2: Performance Comparison by MgO Purity

MgO Purity	Maximum Service Temperature	Relative Slag Erosion Rate	Relative Cost Factor
90%	1600°C	1.8	1.0x
95%	1850°C	0.7	1.8x
97%	2100°C	0.2	3.2x

Data sourced from
operational data
analysis.[\[9\]](#)

Experimental Protocols

Standardized testing is crucial for evaluating the performance and quality of refractory materials.[\[14\]](#) The following protocols describe key tests for assessing the properties of **magnesium oxide** refractories.

Protocol 1: Determination of Refractoriness Under Load (RUL)

Standard: ISO 1893:2007[\[15\]](#)[\[16\]](#)

Principle: This test measures the resistance of a refractory material to deformation when subjected to a constant compressive load at progressively rising temperatures.[\[17\]](#)[\[18\]](#) It determines the temperature at which the material begins to soften and deform under conditions that simulate its service environment.[\[14\]](#)

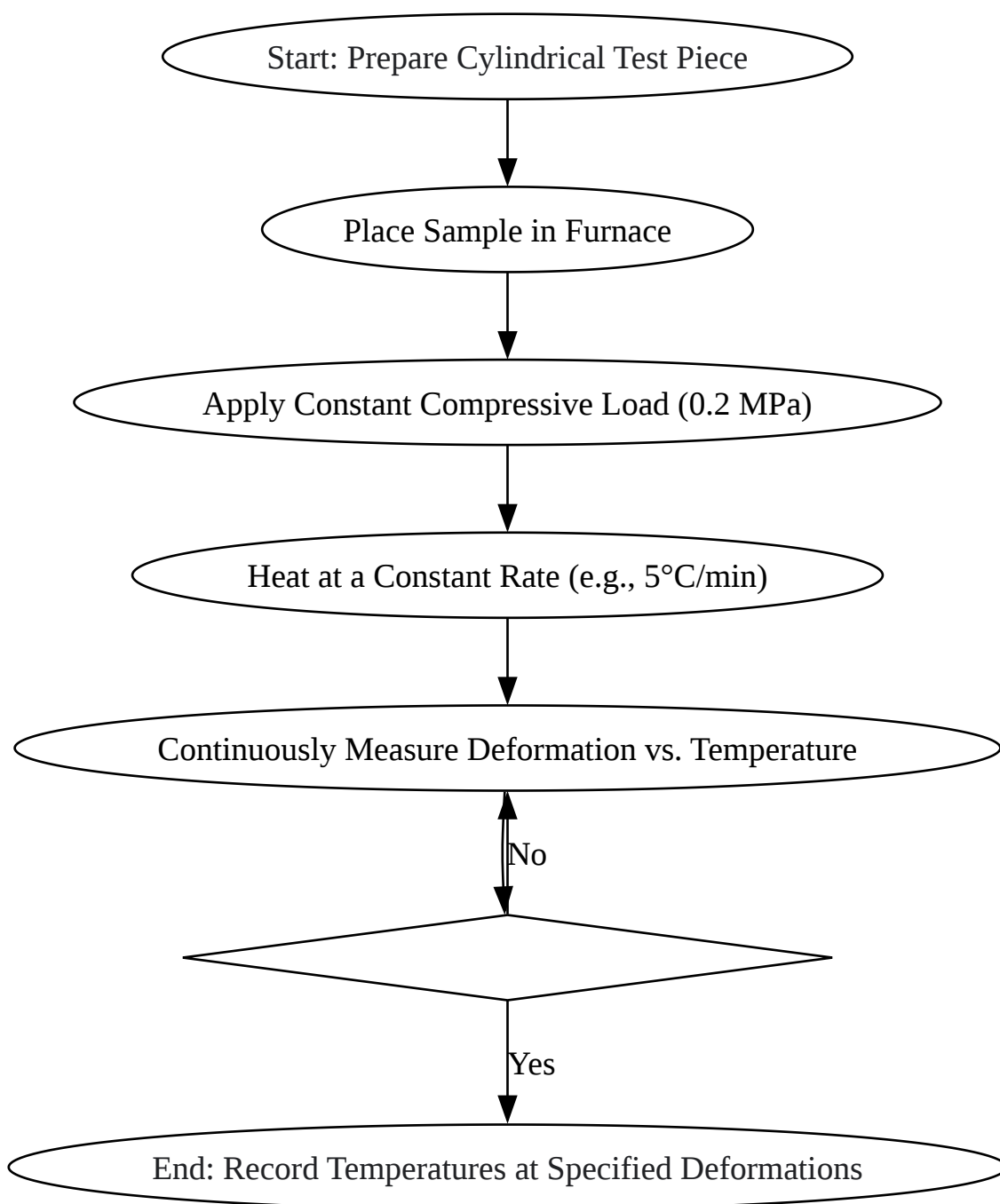
Apparatus:

- High-temperature furnace capable of reaching at least 1700°C at a controlled rate.[\[15\]](#)[\[17\]](#)
- Loading device capable of applying a constant, centered compressive load (typically 0.2 MPa).[\[15\]](#)[\[19\]](#)
- Differential measuring system to record the deformation of the test piece as a function of temperature.[\[15\]](#)[\[19\]](#)

- Cylindrical test piece (typically 50 mm diameter and 50 mm height).[19]

Procedure:

- Sample Preparation: A cylindrical test piece is precisely cut from the refractory brick. Its dimensions are measured accurately.
- Assembly: The test piece is placed in the furnace, centered on the loading column axis.[15]
- Loading: The specified constant compressive load is applied to the test piece.[15]
- Heating: The furnace temperature is increased at a constant, specified rate (e.g., 5°C/minute).[18]
- Measurement: The deformation (subsidence) of the test piece is continuously recorded as the temperature rises.[15][18]
- Endpoint: The test is concluded when a prescribed degree of deformation or subsidence occurs. The temperatures corresponding to specific proportional deformations are determined and reported.[15][18]



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Protocol 2: Rotary Slag Testing

Standard: Based on ASTM C874-20[20]

Principle: This practice provides a comparative measure of a refractory's resistance to the corrosive and erosive action of molten slag in a rotating furnace.[20] The constant renewal of

slag maintains a high rate of corrosion, while the rotation introduces mechanical erosion, simulating dynamic service conditions.[\[20\]](#)[\[21\]](#)

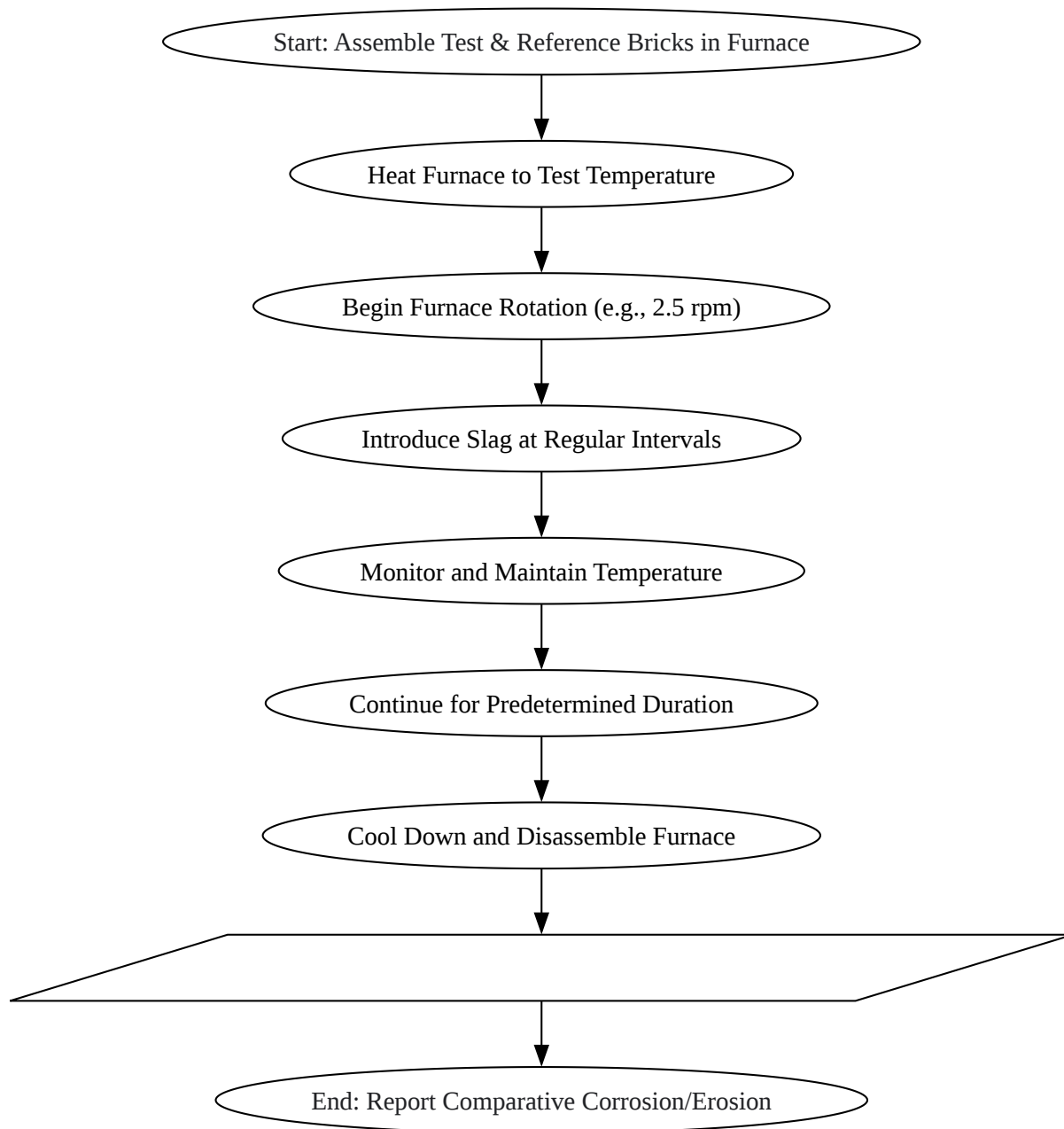
Apparatus:

- Rotary test furnace: A cylindrical shell lined with the test specimens, capable of rotating at a constant speed (e.g., 2.5 rpm) and tilting.
- Burner system for heating the furnace.
- Optical pyrometer for temperature measurement.
- Test specimens: Typically 9-inch long bricks with a specific cross-section.
- Slag of a specified composition.

Procedure:

- Sample Preparation: At least one reference refractory sample should be included in each test run for comparison.[\[20\]](#)
- Furnace Assembly: Six test specimens are assembled to form a hexagonal lining inside the furnace shell. The ends of the shell are plugged, often with a high-purity MgO ramming mix for basic slags.
- Heating: The furnace is heated to the desired test temperature. Care must be taken to prevent oxidation of carbon-containing materials during heat-up.[\[20\]](#)
- Slag Introduction: Once at temperature, pre-weighed slag is introduced into the furnace at regular intervals (e.g., every 15 minutes). The molten slag washes over the lining.
- Operation: The furnace is rotated at a constant speed. The temperature of the slag is monitored and maintained within a specified range.
- Duration: The test runs for a predetermined duration.
- Evaluation: After cooling, the furnace is disassembled. The wear on the test specimens is evaluated by measuring the remaining thickness or volume and comparing it to the reference

sample. The depth of slag penetration is also observed.



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Protocol 3: Thermal Shock Resistance Testing

Standard: Based on BS EN 993-11:2007[22]

Principle: This test evaluates the ability of a refractory material to withstand damage from sudden and repeated changes in temperature.[14][22] The resistance is typically quantified by the number of heating and cooling (quenching) cycles a sample can endure before significant damage or failure occurs.[22]

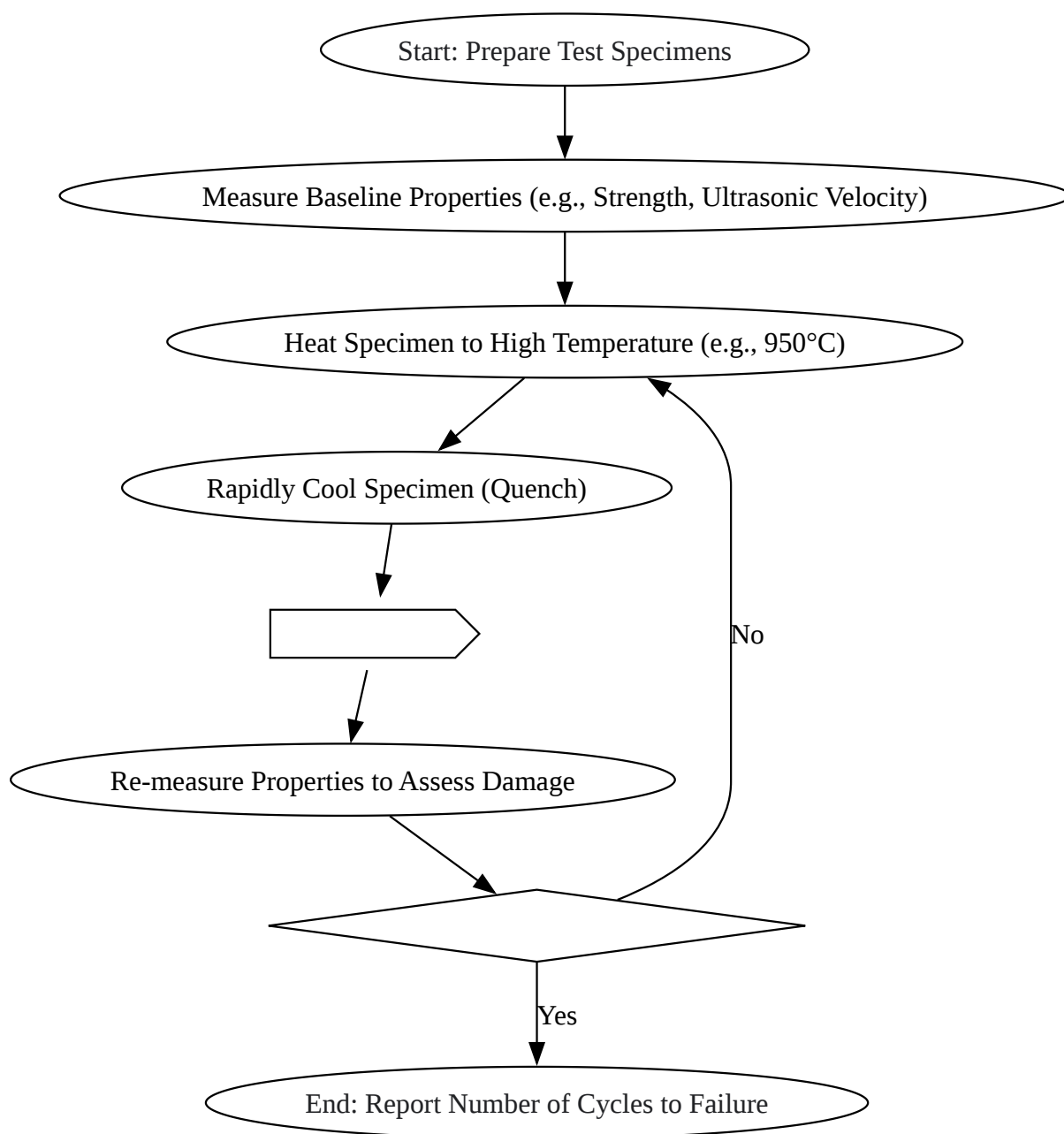
Apparatus:

- High-temperature furnace.
- Quenching medium (e.g., forced air, still air, or water). Air quenching methods are often preferred as they can provide reliable results that correlate well with service behavior.[22]
- Equipment for assessing damage, such as an ultrasonic pulse velocity tester or a mechanical strength testing machine.[23]

Procedure:

- Sample Preparation: Prepare test specimens of a defined size and shape from the refractory material.
- Initial Assessment: Measure the initial properties of the specimens (e.g., ultrasonic pulse velocity, cold crushing strength) to establish a baseline.
- Heating Cycle: Place the specimens in the furnace and heat them to a specified high temperature (e.g., 950°C). Hold at this temperature for a set duration to ensure thermal equilibrium.
- Quenching Cycle: Remove the specimens from the furnace and rapidly cool them using the chosen quenching medium for a specified time. This completes one thermal shock cycle.
- Damage Assessment: After each cycle (or a set number of cycles), re-evaluate the properties of the specimens. A decrease in ultrasonic velocity or mechanical strength indicates the accumulation of thermal shock damage.[23]

- Endpoint: The test is continued until the specimen fractures or a pre-defined failure criterion is met (e.g., a certain percentage reduction in strength or ultrasonic velocity). The number of cycles withstood is reported as the measure of thermal shock resistance.[22]



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